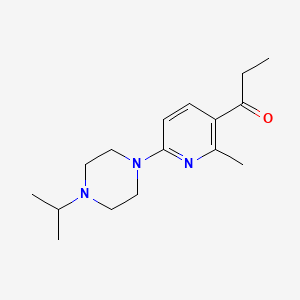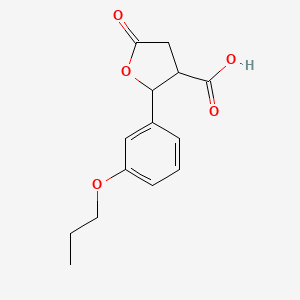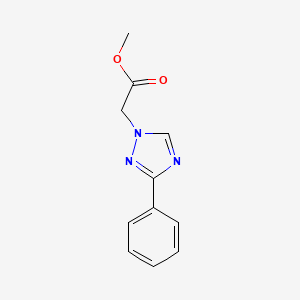
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound that features a bromine atom, an ethoxy group, and a piperidinyl-ethoxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 5-ethoxy-2-hydroxybenzaldehyde to introduce the bromine atom. This is followed by the formation of the piperidinyl-ethoxy group through a nucleophilic substitution reaction involving piperidine and an appropriate ethoxy derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.
Major Products Formed
Oxidation: 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: 2-Bromo-5-ethoxy-4-(2-hydroxy-2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidinyl-ethoxy group can enhance its binding affinity and selectivity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-2-(piperidin-1-yl)benzaldehyde: Lacks the ethoxy group and has a different substitution pattern.
Uniqueness
2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of its bromine, ethoxy, and piperidinyl-ethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H20BrNO4 |
|---|---|
Peso molecular |
370.24 g/mol |
Nombre IUPAC |
2-bromo-5-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C16H20BrNO4/c1-2-21-14-8-12(10-19)13(17)9-15(14)22-11-16(20)18-6-4-3-5-7-18/h8-10H,2-7,11H2,1H3 |
Clave InChI |
MWWAMGFGCJRQND-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
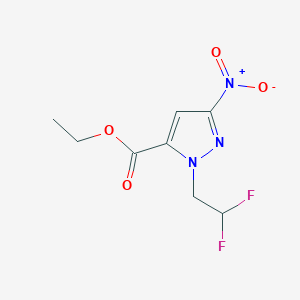
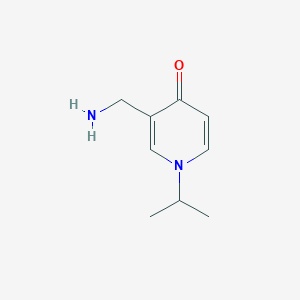
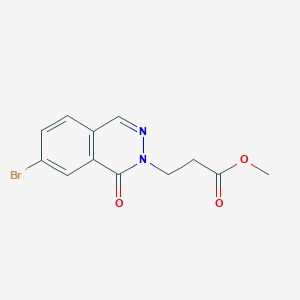

![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)

